UCM05

描述

UCM05,也称为G28UCM,是一种有效的脂肪酸合酶(FASN)和丝状温度敏感蛋白Z(FtsZ)抑制剂。它在HER2阳性乳腺癌异种移植瘤中显示出显著的活性,并且对抗HER2药物耐药细胞系有效。 此外,this compound抑制革兰氏阳性细菌枯草芽孢杆菌的生长,但对革兰氏阴性细菌大肠杆菌没有活性 .

准备方法

合成路线和反应条件

UCM05的合成涉及多个步骤,从市售前体开始。关键步骤通常包括:

核心结构的形成: this compound的核心结构通过一系列缩合和环化反应合成。

官能团修饰: 引入或修饰各种官能团以增强化合物的生物活性稳定性。

纯化: 使用重结晶或色谱等技术对最终产品进行纯化,以达到高纯度。

工业生产方法

This compound的工业生产可能会涉及优化合成路线,以最大限度地提高产量并降低成本。这可能包括:

放大反应: 调整反应条件以适应更大的体积。

工艺优化: 简化步骤以减少时间和资源消耗。

质量控制: 实施严格的质量控制措施,以确保最终产品的稳定性和纯度。

化学反应分析

反应类型

UCM05经历各种化学反应,包括:

氧化: this compound可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可以修饰this compound中的某些官能团。

取代: this compound可以参与取代反应,其中一个官能团被另一个官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。

主要产物

这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生羟基化或酮衍生物,而还原可能会产生醇或胺。

科学研究应用

Microbiological Applications

1.1 Antimicrobial Properties

UCM05 has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria such as Bacillus subtilis. In a study analyzing its binding affinity to bacterial proteins, this compound was shown to effectively inhibit bacterial growth by targeting the FtsZ protein, which is crucial for bacterial cell division. The sedimentation velocity analysis indicated a strong interaction between this compound and Bs-FtsZ, suggesting its potential as a lead compound for developing new antibacterial agents .

1.2 In Vivo Effects

In vivo studies have further confirmed the efficacy of this compound. Research indicated that this compound could alter the physiological state of Bacillus subtilis cells, leading to reduced viability and growth rates. This effect is particularly relevant in the context of developing antimicrobial treatments for infections caused by resistant bacterial strains .

Pharmaceutical Applications

2.1 Drug Development

The unique chemical structure of this compound positions it as a promising candidate for drug development. Its ability to interact with specific bacterial targets opens avenues for creating novel antibiotics that can circumvent existing resistance mechanisms. The exploration of this compound in pharmaceutical formulations is ongoing, with researchers aiming to enhance its bioavailability and therapeutic efficacy .

2.2 Synergistic Effects with Other Compounds

This compound has also been studied for its synergistic effects when combined with other antimicrobial agents. For instance, preliminary findings suggest that co-administration with certain traditional antibiotics could enhance the overall antibacterial effect, potentially leading to lower required doses and reduced side effects .

Materials Science Applications

3.1 Polymer Synthesis

In materials science, this compound can be utilized in synthesizing novel polymers with enhanced properties. Its polyhydroxy structure allows it to act as a monomer or additive in polymerization processes, potentially improving the mechanical strength and thermal stability of the resulting materials. Research is underway to explore these applications further, especially in creating biodegradable plastics or advanced composites .

3.2 Coatings and Surface Modifications

The incorporation of this compound into coatings has been investigated for developing surfaces with antimicrobial properties. Such coatings could be beneficial in medical devices or hospital environments where infection control is critical. The ability of this compound to impart antimicrobial characteristics to surfaces could significantly reduce the risk of nosocomial infections .

Case Studies and Research Findings

作用机制

UCM05主要通过抑制脂肪酸合酶和丝状温度敏感蛋白Z发挥作用。脂肪酸合酶对脂类生物合成至关重要,其抑制会破坏细胞膜形成和能量储存。 丝状温度敏感蛋白Z对细菌细胞分裂至关重要,其抑制会阻止正常的细胞分裂,从而导致细菌生长抑制 .

相似化合物的比较

类似化合物

丝裂霉素: 另一种脂肪酸合酶抑制剂,在癌症研究中具有类似的应用。

肥胖抑制剂: 抑制脂肪酸合酶,用于代谢研究。

TVB-3664: 一种有效的脂肪酸合酶抑制剂,在癌症治疗中具有应用。

UCM05的独特性

This compound的独特之处在于它同时抑制脂肪酸合酶和丝状温度敏感蛋白Z。 这种双重作用使其对癌细胞和某些细菌菌株均有效,与其他类似化合物相比,它提供了更广泛的应用范围 .

生物活性

UCM05, a polyhydroxy aromatic compound, has garnered attention for its biological activity, particularly its antimicrobial properties and its role as an inhibitor of bacterial cell division. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is structurally related to other compounds that target the FtsZ protein, which is essential for bacterial cell division. FtsZ polymerization forms a structure known as the Z-ring, crucial for cytokinesis in bacteria. This compound has been shown to inhibit this polymerization, thereby preventing bacterial cell division.

Key Mechanisms:

- Inhibition of FtsZ Polymerization: this compound binds to the FtsZ protein, disrupting its ability to form the Z-ring .

- Antimicrobial Activity: The compound demonstrates significant antibacterial effects against various strains, particularly Bacillus subtilis, by compromising cell integrity and function .

In Vitro Studies

Several studies have evaluated the efficacy of this compound in vitro:

- Antibacterial Efficacy:

- Mechanistic Insights:

In Vivo Studies

In vivo assessments have further validated the biological activity of this compound:

- In a murine model infected with Bacillus subtilis, administration of this compound resulted in a significant reduction in bacterial load compared to control groups. The study highlighted the compound's potential as an antimicrobial agent in clinical settings .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Study Type | Effect Observed | MIC (µg/mL) | Reference |

|---|---|---|---|

| In Vitro | Inhibition of FtsZ polymerization | 10-20 | |

| In Vitro | Increased cell lysis | N/A | |

| In Vivo | Reduction in bacterial load in mice | N/A |

Case Study 1: Antimicrobial Efficacy Against Drug-Resistant Strains

A recent case study investigated the effectiveness of this compound against drug-resistant strains of Bacillus subtilis. The study found that this compound retained significant antimicrobial activity even in strains resistant to conventional antibiotics. This finding underscores the potential for this compound as a novel therapeutic agent in combating antibiotic resistance .

Case Study 2: Mechanistic Exploration

Another case study focused on elucidating the mechanism by which this compound exerts its effects on bacterial cells. Using advanced imaging techniques, researchers demonstrated that this compound disrupts Z-ring formation and alters membrane integrity, leading to cell death. This mechanistic insight is crucial for understanding how to optimize this compound for therapeutic use .

属性

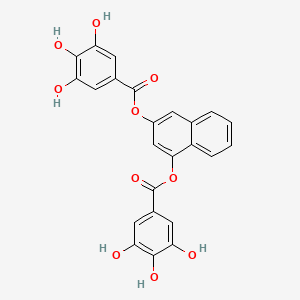

IUPAC Name |

[4-(3,4,5-trihydroxybenzoyl)oxynaphthalen-2-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O10/c25-16-6-12(7-17(26)21(16)29)23(31)33-14-5-11-3-1-2-4-15(11)20(10-14)34-24(32)13-8-18(27)22(30)19(28)9-13/h1-10,25-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCWIWDPTNVWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。